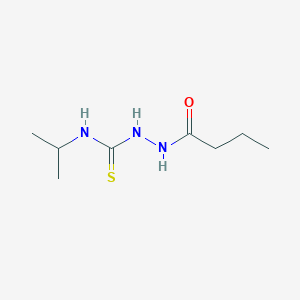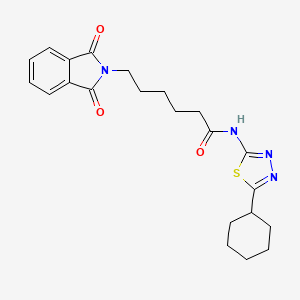
2-butyryl-N-isopropylhydrazinecarbothioamide
Übersicht
Beschreibung
Hydrazinecarbothioamide derivatives have been synthesized and characterized for their potential in various applications, including medicinal chemistry and materials science. These compounds exhibit a range of biological activities and interesting chemical properties, making them a subject of extensive research.
Synthesis Analysis
The synthesis of hydrazinecarbothioamide derivatives typically involves the reaction of isothiocyanates with hydrazine or its derivatives. For example, the synthesis of 2-((2-aminopyridin-3-yl)methylene)-N-ethylhydrazinecarbothioamide was achieved through a specific reaction pathway, characterized by spectroscopic methods such as 1H NMR, 13C NMR, FT-IR, FT-Raman, and UV-Vis, along with X-ray diffractometry for structural determination (Ramaiah et al., 2019).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
2-Butyryl-N-isopropylhydrazinecarbothioamide and related thiosemicarbazides have been studied for their corrosion inhibition properties, particularly for the protection of mild steel in acidic environments. These compounds exhibit significant corrosion inhibition efficiency, attributed to their ability to form a protective layer on the metal surface, which reduces the rate of corrosion. The inhibition efficiency is influenced by the molecular structure and the presence of specific functional groups, which enhance the adsorption of the inhibitor onto the metal surface. Such studies are crucial for developing new corrosion inhibitors for industrial applications, where the longevity and durability of metal components are of paramount importance (Ebenso, Isabirye, & Eddy, 2010).
Antifungal and Antioxidant Properties
Investigations into the antifungal and antioxidant capabilities of metal complexes of similar thiosemicarbazones have shown significant promise. These complexes demonstrate considerable antifungal activities against selected fungi types and possess free-radical-scavenging abilities, as evidenced by their interactions with stable free radicals. Such properties make these compounds interesting candidates for the development of new antifungal agents and antioxidants, which can be applied in various fields, including pharmaceuticals and food preservation (Al-Amiery, Kadhum, & Mohamad, 2012).
DNA/Protein Binding and Cytotoxicity
Research into the interaction of thiosemicarbazone derivatives with DNA and proteins has revealed their potential in influencing biological processes at the molecular level. These compounds can bind to DNA and proteins, altering their function and structure. Such interactions have been explored for therapeutic applications, including the design of anticancer drugs. Some thiosemicarbazone derivatives have shown the ability to cleave DNA and exhibit cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents (Muralisankar et al., 2016).
Molecular Docking and Biological Investigations
The synthesis and characterization of thiosemicarbazide derivatives, including their crystal structures and computational studies, have provided insights into their potential biological applications. Molecular docking studies suggest these compounds can interact with biological targets, such as enzymes and DNA, indicating their potential use in drug design and development. Biological assays have further demonstrated the antibacterial and antitumor activities of these compounds, highlighting their therapeutic potential (Abu-Melha, 2018).
Eigenschaften
IUPAC Name |
1-(butanoylamino)-3-propan-2-ylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3OS/c1-4-5-7(12)10-11-8(13)9-6(2)3/h6H,4-5H2,1-3H3,(H,10,12)(H2,9,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUKUOJOEBXQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=S)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butanoyl-N-(propan-2-yl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4626035.png)

![ethyl 2-({[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4626044.png)
![3-(4-methoxyphenyl)-N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}propanamide](/img/structure/B4626053.png)
![2-[(2-chloro-4-fluorophenoxy)acetyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide](/img/structure/B4626057.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B4626063.png)
![N-{3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4626073.png)
![N-[4-(aminosulfonyl)phenyl]-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4626087.png)

![N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4626097.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B4626112.png)
![methyl 3-{[(2-chlorophenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4626117.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4626134.png)